Product packaging for [4-(Methylamino)phenyl]acetonitrile(Cat. No.:)

[4-(Methylamino)phenyl]acetonitrile

Cat. No.: B8605192
M. Wt: 146.19 g/mol
InChI Key: FXWWFGCLMGIMOK-UHFFFAOYSA-N
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Description

[4-(Methylamino)phenyl]acetonitrile is a chemical building block of high interest in medicinal chemistry and organic synthesis. Its structure, featuring both a phenylacetonitrile core and a methylamino group, makes it a versatile precursor for the construction of more complex molecules. This compound is particularly valuable in the research and development of active pharmaceutical ingredients (APIs), where it can be utilized to introduce a specific aryl-alkyl amine framework. Phenylacetonitrile derivatives are commonly employed in condensation reactions, cyclizations, and as intermediates for heterocyclic compounds, which are core structures in many drugs. As a secondary amine, the methylamino group can undergo further functionalization, such as alkylation or acylation, to create a diverse array of chemical entities. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. All information provided is for informational purposes only. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use. The specific applications, mechanism of action, and physicochemical properties should be confirmed through further scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B8605192 [4-(Methylamino)phenyl]acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-[4-(methylamino)phenyl]acetonitrile

InChI

InChI=1S/C9H10N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6H2,1H3

InChI Key

FXWWFGCLMGIMOK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methylamino Phenyl Acetonitrile and Its Analogs

Strategic Approaches to the Synthesis of Phenylacetonitrile (B145931) Derivatives

The construction of the core phenylacetonitrile structure can be achieved through various strategic routes. These methods are often adaptable to produce a wide range of substituted analogs, which are valuable in medicinal chemistry and materials science. nih.govpatsnap.com

Multi-Step Reaction Sequences for Substituted Acetonitriles

The synthesis of functionally complex phenylacetonitriles often necessitates multi-step reaction pathways. These sequences allow for the precise introduction of various substituents onto the phenyl ring.

A common strategy begins with a readily available substituted phenylacetonitrile, which is then elaborated through a series of chemical transformations. For instance, a synthetic route to produce disubstituted google.compatsnap.comresearchgate.net-oxadiazoles starts with (4-methylthio)phenylacetonitrile. jocpr.com This starting material undergoes oxidation to form 4-(methylsulfonyl)phenylacetonitrile, followed by hydrolysis to the corresponding phenylacetic acid, conversion to an acetohydrazide, and finally cyclization to yield the desired oxadiazole ring system. jocpr.com

Another multi-step approach involves building the substituted aromatic ring first, followed by the introduction of the acetonitrile (B52724) moiety. For example, p-methoxyphenylacetonitrile can be prepared from phenylacetonitrile through a sequence of nitration, reduction of the nitro group to an amine, diazotization of the amine, hydrolysis to a phenol, and finally methylation of the hydroxyl group. orgsyn.org Alternatively, a more direct route involves the reaction of anisyl chloride (prepared from anisyl alcohol) with sodium cyanide. orgsyn.org

These multi-step sequences, while sometimes lengthy, offer the flexibility to create a diverse library of substituted phenylacetonitrile derivatives.

Green Chemistry Protocols in the Synthesis of Phenylacetonitrile Scaffolds

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Electrosynthesis has emerged as a powerful green tool in organic chemistry. researchgate.net The electrochemical activation of benzylic C-H bonds, followed by cyanation, provides a metal-free and sustainable route to valuable 2-phenylacetonitrile (B1602554) derivatives. researchgate.net This method uses electricity as a clean oxidant, potentially diminishing the amount of reagent waste and allowing for the use of renewable energy. researchgate.net

Another innovative green methodology involves the use of magnetic nanocatalysts. frontiersin.org A microwave-assisted, one-pot reaction using a reusable magnetic nanocatalyst in water has been developed for synthesizing pharmaceutically relevant heterocycles. frontiersin.org This approach leverages the synergistic effects of nanocatalysis and microwave irradiation to achieve rapid reaction kinetics, high yields, and significantly reduced energy consumption. frontiersin.org The magnetic properties of the catalyst allow for its easy separation and reuse, aligning with the principles of sustainable chemistry. frontiersin.org

The following table summarizes key aspects of these green chemistry protocols.

Interactive Table: Green Synthesis Protocols for Phenylacetonitrile Scaffolds

Methodology Key Features Advantages Reference
Electrochemical Synthesis Metal-free dehydrogenative benzylic cyanation. Uses electricity as a clean oxidant, reduces reagent waste, scalable. researchgate.net
Magnetic Nanocatalysis Microwave-assisted, one-pot A3 coupling in water. Reusable catalyst, rapid kinetics, reduced energy use, high yields. frontiersin.org

Specific Precursor and Reagent Considerations in [4-(Methylamino)phenyl]acetonitrile Synthesis

The synthesis of the specific target molecule, this compound, requires careful consideration of precursors and reagents to install the cyanomethyl and methylamino groups at the correct positions on the phenyl ring.

Condensation Reactions in Cyanide-Bearing Systems

Condensation reactions are fundamental to carbon-carbon bond formation in the synthesis of many phenylacetonitrile derivatives. A classic example is the condensation of benzyl (B1604629) cyanide with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide, to form α-phenylacetoacetonitrile. orgsyn.orggoogle.com This type of reaction creates a new carbon-carbon bond adjacent to the nitrile group.

The condensation of nitriles themselves can also be a powerful synthetic tool. nih.gov The base-induced self-condensation of organonitriles can lead to β-enaminonitriles. By controlling the reaction temperature, a variety of β-enaminonitriles, 4-aminopyrimidines, and 4-amidinopyrimidines can be synthesized from the same nitrile starting materials in good to excellent yields. nih.gov For example, the reaction of various nitriles at 80-100 °C produces β-enaminonitriles, while increasing the temperature to 120-140 °C can yield substituted pyrimidines. nih.gov

In a process relevant to analogs of the target compound, the reaction between a 6-methyl-nicotinic acid ester and (4-methylthio-phenyl)-acetonitrile in the presence of a base leads to the formation of 3-(6-methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile, an intermediate for COX-2 inhibitors. wipo.int

Utilizing Arylamines and Related Intermediates

The introduction of the nitrogen substituent is a critical step. A common route to arylamines is the reduction of the corresponding nitroarene. youtube.com This transformation can be achieved using various methods, including catalytic hydrogenation or reduction with metals like zinc or iron. youtube.com The resulting arylamine is a versatile intermediate.

For instance, in the synthesis of N-(methylthiophenyl)picolinamide derivatives, an amide coupling reaction is employed between picolinic acid chloride and an appropriately substituted aniline (B41778). nih.gov This demonstrates how an arylamine can be used to form a key bond in the final product.

Aryl diazonium salts, prepared by treating an arylamine with a nitrosating agent like sodium nitrite (B80452) in an acidic solution, are highly valuable intermediates in organic synthesis. google.com They can be converted into a wide array of functional groups, providing a pathway to introduce substituents that are otherwise difficult to install directly. google.com This could be a potential route for synthesizing precursors to this compound.

Methylation Strategies for Amino Substituted Phenylacetonitriles

The final step in the synthesis of this compound involves the methylation of a 4-aminophenylacetonitrile precursor. There are several strategies for the alkylation of nitrogen atoms and the α-carbon of nitriles.

Phase-transfer catalysis is an effective method for the alkylation of phenylacetonitrile. orgsyn.org Using a catalyst like benzyltriethylammonium chloride in a two-phase system (e.g., aqueous sodium hydroxide (B78521) and an organic solvent), phenylacetonitrile can be efficiently alkylated at the carbon atom adjacent to the nitrile group. orgsyn.org While this example illustrates C-alkylation, similar principles can be applied for N-alkylation of an amino group.

A direct and relevant example of N-methylation is found in the synthesis of PET radioligands. nih.gov The methylation of a thiophenol precursor was achieved using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) to yield the desired S-methylated product. nih.gov A similar strategy can be applied to methylate the nitrogen atom of 4-aminophenylacetonitrile.

Another approach for methylation involves using dimethyl carbonate in the presence of a base like potassium carbonate, which has been used for the methylation of benzyl cyanide to produce 2-phenyl propionitrile. patsnap.com

The following table details examples of alkylation and methylation reactions relevant to phenylacetonitrile synthesis.

Interactive Table: Alkylation and Methylation Methods

Substrate Reagents Product Yield Reference
Phenylacetonitrile Ethyl bromide, 50% NaOH, Benzyltriethylammonium chloride 2-Phenylbutyronitrile 78-84% orgsyn.org
Benzyl cyanide Dimethyl carbonate, Potassium carbonate 2-Phenyl propionitrile N/A patsnap.com
Thiophenol precursor (20c) CH₃I, K₂CO₃ N-(4-(methylthio)phenyl)picolinamide (14) 28% nih.gov

Directed Derivatization of the this compound Core

The strategic modification of the this compound scaffold has led to the development of novel compounds with significant potential in various fields of chemical research. The inherent reactivity of the methylamino and nitrile functionalities provides a platform for extensive derivatization.

Formation of Macrocyclic and Complex Architectures

The construction of macrocycles often presents a significant synthetic challenge due to entropic factors that disfavor ring closure. nih.gov However, this compound can serve as a building block in the synthesis of macrocyclic structures. The amino and nitrile groups can be strategically employed as points of connection in a macrocyclization reaction.

For instance, the methylamino group can be part of a linear precursor that undergoes an intramolecular cyclization. This could be an amidation reaction to form a macrolactam or a reductive amination. The nitrile group, on the other hand, could be used as a precursor to other functional groups that participate in the macrocyclization, such as an amine (via reduction) or a carboxylic acid (via hydrolysis). chemistrysteps.comlibretexts.org

Template-assisted macrocyclization is another powerful technique where a metal ion or another molecule helps to pre-organize the linear precursor in a conformation that favors cyclization. acs.org The nitrogen atom of the methylamino group could potentially act as a coordination site for a template. High-dilution conditions are often employed in macrocyclization reactions to minimize intermolecular side reactions. acs.org

Diversification of Amino and Nitrile Functionalities

The synthetic utility of this compound is greatly enhanced by the diverse transformations that its amino and nitrile functional groups can undergo.

The secondary methylamino group can be further alkylated or acylated to introduce a wide range of substituents. nih.gov It can also participate in various coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines. Oxidation of the amine is also a possibility, leading to different nitrogen-containing functional groups.

The nitrile group is a particularly versatile functional handle. ebsco.com It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride, affords a primary amine. libretexts.orglibretexts.org This transformation is valuable for extending the carbon chain and introducing a new reactive site. Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to produce ketones after hydrolysis of the intermediate imine. libretexts.org The nitrile itself can act as a hydrogen bond acceptor in molecular recognition processes. nih.gov

Table 3: Chemical Transformations of Amino and Nitrile Groups

Functional GroupReagent(s)Product Functional Group
MethylaminoAlkyl Halide, BaseTertiary Amine
MethylaminoAcyl Chloride, BaseAmide
NitrileH3O+, HeatCarboxylic Acid
Nitrile1. LiAlH4, 2. H2OPrimary Amine
Nitrile1. Grignard Reagent, 2. H3O+Ketone

Advanced Spectroscopic and Structural Elucidation of 4 Methylamino Phenyl Acetonitrile Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in [4-(Methylamino)phenyl]acetonitrile would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. For instance, the nitrile carbon (-C≡N) would appear in a characteristic downfield region, while the aromatic and aliphatic carbons would have distinct chemical shift ranges. Interpretation of these shifts would allow for the complete assignment of the carbon skeleton. As with ¹H NMR, no experimental ¹³C NMR data for this compound could be located in the public domain.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, confirming, for example, the connectivity between adjacent aromatic protons. An HSQC spectrum would establish correlations between protons and their directly attached carbon atoms, providing definitive assignments for the ¹H and ¹³C spectra. At present, no 2D NMR studies on this compound have been reported in the available literature.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key vibrational modes would include the C≡N stretch of the nitrile group, N-H stretching and bending vibrations of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretching vibrations within the aromatic ring. These data would serve to confirm the presence of these functional groups and provide a unique spectral fingerprint for the compound. Regrettably, no FT-IR spectra for this compound were found during the literature search.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The nitrile (C≡N) stretching vibration typically gives a strong and sharp signal in the Raman spectrum. The symmetric vibrations of the aromatic ring are also often prominent. A Raman spectrum would be a valuable tool for the structural characterization of this compound. However, no Raman spectroscopic data for this compound are currently available in the scientific literature.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy is fundamental to understanding the photophysical behavior of this compound, revealing details about its ground and excited electronic states.

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For this compound, the absorption spectrum is characterized by transitions involving the π-electron system of the benzene (B151609) ring, the nitrogen lone pair of the amino group, and the cyano group.

Table 1: Comparison of UV-Vis Absorption Properties of Related Benzonitrile (B105546) Compounds

Compound Solvent Absorption Maxima (λmax)
Benzonitrile Data Not Specified ~274 nm, ~281 nm sigmaaldrich.com
4-Methylbenzonitrile Data Not Specified ~235 nm, ~276 nm, ~284 nm nist.gov
4-(Dimethylamino)benzonitrile (B74231) (DMABN) Acetonitrile (B52724) Not specified, but extensively studied chemicalbook.comnih.gov
This compound Not Available Not Available

Note: This table is for comparative purposes. Specific experimental data for this compound was not found in the reviewed literature.

Fluorescence spectroscopy probes the relaxation pathways from the first excited singlet state (S₁) to the ground state (S₀). This compound, also known as 4-(methylamino)benzonitrile (B1588828) (MABN), is of particular interest because it is a demethylated photoproduct of 4-(dimethylamino)benzonitrile (DMABN), a molecule famous for its dual fluorescence.

Unlike DMABN, which can exhibit two emission bands in polar solvents—one from a locally excited (LE) state and another from a twisted intramolecular charge transfer (TICT) state—this compound typically displays only a single fluorescence band. This emission originates from the locally excited (LE) state. acs.org The absence of dual fluorescence in MABN under conditions where DMABN shows it provides a crucial reference point for understanding the structural and electronic requirements for the formation of the charge transfer state.

The photophysical properties of MABN have been studied in alkane solvents as a function of temperature. Research shows that like its parent compound DMABN and the related 4-aminobenzonitrile (B131773) (ABN), MABN undergoes efficient, thermally activated internal conversion (IC). acs.org This non-radiative decay pathway competes with fluorescence and intersystem crossing (ISC). At room temperature, ISC is the primary decay channel, but as the temperature increases, IC becomes the dominant deactivation pathway for the S₁ state. acs.org This results in a significant decrease in both the fluorescence quantum yield (Φf) and the fluorescence decay time (τ) at higher temperatures.

Table 2: Photophysical Properties of this compound (MABN) in Alkane Solvents

Property Value Conditions Reference
Fluorescence Behavior Single Emission (LE state) Non-polar solvents acs.org
Internal Conversion (IC) Activation Energy (EIC) 34.3 kJ/mol Alkanes acs.org
Intersystem Crossing (ISC) Activation Energy (EISC) 5.6 kJ/mol Alkanes acs.org

This table summarizes key photophysical characteristics identified in the literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying and assessing the purity of volatile and semi-volatile compounds like this compound. Commercial suppliers confirm its purity using gas chromatography. sigmaaldrich.com

While a specific, published mass spectrum with detailed fragmentation analysis for this compound was not located in the reviewed scientific literature, a general fragmentation pattern can be predicted based on its structure. In electron ionization (EI) MS, the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight (132.16 g/mol ). Key fragmentation pathways for aromatic amines and nitriles typically include:

Alpha-cleavage: Loss of a hydrogen atom from the methyl group or the methyl group itself.

Loss of HCN: A common fragmentation for aromatic nitriles.

Fragmentation of the aromatic ring: Leading to a series of characteristic smaller ions.

The resulting mass spectrum serves as a molecular fingerprint, useful for confirming the compound's identity in complex mixtures or as a product of a chemical reaction.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

Experimental HRMS data for this compound were not found in the surveyed literature. However, its theoretical exact mass can be calculated from its molecular formula, C₈H₈N₂. This calculated value is a critical parameter for its identification in analytical studies.

Table 3: Molecular Weight and Theoretical Exact Mass of this compound

Parameter Value
Molecular Formula C₈H₈N₂
Molecular Weight (Nominal) 132.16 g/mol sigmaaldrich.com
Theoretical Exact Mass ([M+H]⁺) 133.07602 u

The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable data on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. Such information is crucial for understanding how crystal packing might influence its photophysical properties, for instance, by restricting the molecular motions necessary for forming a TICT state.

Despite its importance for comparative studies with DMABN, a published single-crystal X-ray structure for this compound could not be located in the reviewed scientific literature and crystallographic databases. Therefore, specific data on its solid-state conformation and packing remain undetermined.

Table of Mentioned Compounds

Compound Name Abbreviation
This compound MABN
4-(Dimethylamino)benzonitrile DMABN
4-Aminobenzonitrile ABN
Benzonitrile

Crystal Structure Analysis and Molecular Conformation

One such related compound is 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. nih.govresearchgate.net The crystal structure of this molecule reveals an approximately planar conformation. nih.govresearchgate.net The dioxane ring adopts a half-boat or envelope shape, with the dimethyl-substituted carbon atom out of the plane. nih.govresearchgate.net This planarity is a key feature that influences how the molecules arrange themselves in a solid state.

Another relevant structure is that of 2-[4-(Methylsulfonyl)phenyl]acetonitrile. In this compound, the benzene ring and the acetonitrile group are found to be nearly coplanar. researchgate.net This suggests that the phenylacetonitrile (B145931) moiety, which is also present in this compound, has a strong tendency to adopt a planar arrangement.

The table below summarizes the crystallographic data for these related compounds, which can serve as a model for understanding the potential crystal system and unit cell parameters for this compound.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) ** β (°) γ (°) V (ų) **Z
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile nih.govresearchgate.netC₁₅H₁₄N₂O₄TriclinicP-15.204(3)11.239(3)12.209(4)85.51(3)82.30(3)84.54(2)702.9(5)2
2-[4-(Methylsulfonyl)phenyl]acetonitrile researchgate.netC₉H₉NO₂STriclinicP-15.5599(2)8.0942(3)9.0743(4)100.957(2)97.436(2)108.973(2)366.50(3)2

Table 1: Crystallographic Data for Compounds Related to this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

The nature and pattern of intermolecular interactions, particularly hydrogen bonds, are fundamental to the stability of the crystal lattice. In the case of this compound, the presence of the methylamino group (–NHCH₃) provides a hydrogen bond donor (N-H) and the acetonitrile group (–C≡N) acts as a hydrogen bond acceptor.

In the crystal structure of 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile, a significant intramolecular N—H⋯O hydrogen bond is observed, which contributes to the stabilization of its planar conformation. nih.govresearchgate.net

For 2-[4-(Methylsulfonyl)phenyl]acetonitrile, the molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming two-dimensional planes within the crystal structure. researchgate.net This indicates the importance of even weaker C-H donors in forming stabilizing interactions.

Compound Hydrogen Bond Donor Hydrogen Bond Acceptor Interaction Type
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile nih.govresearchgate.netN-HO (dioxane)Intramolecular
2-[4-(Methylsulfonyl)phenyl]acetonitrile researchgate.netC-HO (sulfonyl)Intermolecular
This compound (Predicted)N-HN (nitrile)Intermolecular
This compound (Predicted)C-H (aromatic/methyl)N (nitrile) / π-systemIntermolecular

Table 2: Potential Hydrogen Bonding Interactions.

Dihedral Angles and Planarity Assessments

In 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile, the molecule is noted to be approximately planar. nih.govresearchgate.net The dihedral angle between the aminomethylene unit and the phenylene ring is a mere 2.40(4)°. nih.govresearchgate.net This indicates very little twist between these two parts of the molecule.

Similarly, in 2-[4-(Methylsulfonyl)phenyl]acetonitrile, the benzene ring and the acetonitrile group are nearly coplanar, as evidenced by the C1—C6—C7—C8 torsion angle of 1.1(3)°. researchgate.net

These findings from related structures strongly suggest that this compound is also likely to exhibit a high degree of planarity. The key dihedral angle to consider would be between the plane of the phenyl ring and the C-N-C plane of the methylamino group, as well as the torsion angle involving the acetonitrile substituent. A planar conformation would maximize π-orbital overlap between the phenyl ring and the nitrogen lone pair of the amino group, which is an electronically favorable arrangement.

Compound Relevant Dihedral/Torsion Angle **Value (°) **Description
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile nih.govresearchgate.netDihedral angle between aminomethylene unit and phenylene ring2.40(4)Near planarity
2-[4-(Methylsulfonyl)phenyl]acetonitrile researchgate.netTorsion angle C1—C6—C7—C81.1(3)Near coplanarity of phenyl ring and acetonitrile group

Table 3: Dihedral and Torsion Angles in Related Compounds.

Computational Chemistry and Theoretical Investigations of 4 Methylamino Phenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing a framework to understand the behavior of electrons in molecules. For [4-(Methylamino)phenyl]acetonitrile, these calculations are pivotal in characterizing its fundamental properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used method in quantum chemistry for investigating the electronic structure of molecules in their ground state. wmich.edu This approach is founded on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for this compound would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms.

Theoretical studies on similar para-substituted phenyl derivatives have shown that electron-donating groups can lead to shorter C-N⁺ bond lengths in related nitrenium ions and influence vibrational frequencies. sullivan.sg While specific DFT data for this compound is not abundant in publicly accessible literature, calculations on analogous systems provide a basis for expected values. A hypothetical DFT calculation at a common level of theory, such as B3LYP with a 6-31G* basis set, would yield precise values for these geometric parameters.

PropertyExpected Outcome from DFT Calculations
Molecular Geometry Optimized bond lengths and angles reflecting the electronic influence of the methylamino and acetonitrile (B52724) groups.
Dipole Moment A significant dipole moment due to the charge separation induced by the electron-donating amino group and the electron-withdrawing nitrile group.
Vibrational Frequencies Characteristic vibrational modes for the N-H, C≡N, and aromatic C-H bonds, which can be correlated with experimental infrared and Raman spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic absorption spectra. researchgate.net

The electronic transitions of this compound are expected to be dominated by π-π* transitions within the phenyl ring and intramolecular charge transfer (ICT) from the electron-donating methylamino group to the electron-withdrawing phenylacetonitrile (B145931) system. TD-DFT calculations can predict the energies of these transitions, which correspond to the absorption wavelengths (λ_max) in an ultraviolet-visible (UV-Vis) spectrum.

Studies on similar donor-acceptor systems have demonstrated that TD-DFT can effectively predict the absorption spectra, with the accuracy depending on the choice of functional and basis set. researchgate.net For this compound, TD-DFT would likely predict strong absorption in the UV region, with the potential for a red-shift (shift to longer wavelengths) compared to unsubstituted phenylacetonitrile due to the electron-donating effect of the methylamino group.

PropertyPredicted Outcome from TD-DFT Calculations
Electronic Transitions Prediction of low-lying excited states, primarily of π-π* and intramolecular charge transfer character.
Absorption Spectrum Calculation of maximum absorption wavelengths (λ_max) and oscillator strengths, which correlate with the intensity of absorption bands.
Excited State Dipole Moment An anticipated increase in the dipole moment in the excited state compared to the ground state, characteristic of ICT.

Molecular Orbital Analysis and Electronic Transitions

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. Analysis of these orbitals provides a detailed picture of electron distribution and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methylamino group and the phenyl ring, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be distributed over the phenyl ring and the electron-withdrawing acetonitrile group.

The HOMO-LUMO gap in this molecule is expected to be smaller than that of unsubstituted phenylacetonitrile due to the destabilization of the HOMO by the electron-donating methylamino group. nih.gov This reduced gap would facilitate electronic transitions and enhance the molecule's reactivity.

OrbitalExpected LocalizationImplication
HOMO Primarily on the methylamino group and the phenyl ring.Site of initial electron donation in chemical reactions.
LUMO Distributed over the phenyl ring and the acetonitrile group.Site of initial electron acceptance in chemical reactions.
HOMO-LUMO Gap Relatively small, indicating high reactivity.Facilitates electronic excitation and intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and bonding interactions within a molecule. wikipedia.orgnih.gov It provides a description of the Lewis-type (bonding) and non-Lewis-type (antibonding) orbitals and their interactions. wikipedia.org The stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO quantifies the strength of these interactions. researchgate.net

In this compound, significant NBO interactions are expected to occur. The lone pair of electrons on the nitrogen atom of the methylamino group can delocalize into the antibonding π* orbitals of the phenyl ring. This n -> π* interaction is a key feature of electron-donating substituents on an aromatic ring and contributes significantly to the molecule's electronic properties and stability. rsc.org

Furthermore, hyperconjugative interactions between the σ bonds of the methyl group and the rest of the molecule, as well as interactions involving the cyano group, can be quantified.

Donor NBOAcceptor NBOType of InteractionExpected Significance
Lone Pair (n) of NitrogenAntibonding π* of Phenyl Ringn -> πHigh, indicating significant electron delocalization.
π Bonds of Phenyl RingAntibonding π of Cyano Groupπ -> πModerate, contributing to the conjugated system.
σ Bonds of Methyl GroupAntibonding σ Orbitalsσ -> σ*Lower, representing hyperconjugative effects.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. nih.gov It is used to predict the sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface is expected to show a region of high negative potential around the nitrogen atom of the cyano group due to its high electronegativity and the presence of a lone pair. The nitrogen atom of the methylamino group would also exhibit negative potential, though likely modulated by its bonding environment. The aromatic protons and the methyl protons would correspond to regions of positive electrostatic potential.

This mapping provides a clear and intuitive guide to the molecule's reactivity, highlighting the areas most likely to engage in intermolecular interactions. rsc.orgnih.gov

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Cyano Group Nitrogen Highly NegativeProne to electrophilic attack and hydrogen bonding.
Methylamino Group Nitrogen NegativeA site for electrophilic attack.
Aromatic and Methyl Protons PositiveSusceptible to interaction with nucleophiles.
Phenyl Ring π-system Generally NegativeCan interact with electrophiles.

Potential Energy Surface Mapping and Reaction Pathway Exploration

The photophysical behavior of this compound is governed by the topography of its potential energy surfaces (PES) in the excited state. As a classic donor-acceptor molecule, with the methylamino group acting as the electron donor and the acetonitrile group as the electron acceptor, its primary excited-state process is Intramolecular Charge Transfer (ICT).

Investigation of Intramolecular Charge Transfer (ICT) Mechanisms

Upon photoexcitation, molecules like this compound typically transition from the ground state (S₀) to a locally excited (LE) state. This LE state retains a similar charge distribution to the ground state. However, a subsequent, often ultrafast, relaxation can occur to an ICT state, which is characterized by a significant separation of charge and a large dipole moment.

Computational studies on analogous aminobenzonitriles have been pivotal in elucidating this mechanism. nih.govacs.org The most famous model is the Twisted Intramolecular Charge Transfer (TICT) theory, which posits that the ICT state is formed via the torsional motion (twisting) of the amino group donor relative to the plane of the phenyl ring. acs.org However, more recent and advanced computational work combining quantum chemistry and full-dimensional quantum dynamics suggests that the ICT pathway may proceed through a planar conical intersection, indicating that large-amplitude twisting is not always a prerequisite. nih.gov

For aminobenzonitrile derivatives, substitutions on the amino group directly influence the relative energies of the LE and ICT states. nih.gov These substitutions can tune the electronic and structural factors, either stabilizing or destabilizing the charge-separated state. This tuning determines the luminescence characteristics of the molecule, such as the observation of dual fluorescence where emission is seen from both the LE and ICT states. nih.gov The process is often mediated by conical intersections, which are points of degeneracy between electronic states that facilitate highly efficient, non-radiative decay back to the ground state, thereby quenching fluorescence. nih.govnih.gov

Solvent Effects on Excited State Dynamics (e.g., using PCM and SMD models)

The solvent environment plays a critical role in the excited-state dynamics of polar molecules like this compound. The highly dipolar nature of the ICT state means it is strongly stabilized by polar solvents, while the less polar LE state is less affected. This differential stabilization is the primary reason why dual fluorescence from both LE and ICT states is often only observed in polar solvents. capes.gov.brnih.gov

Computational chemistry employs implicit solvent models to simulate these effects efficiently. The Polarizable Continuum Model (PCM) and its variants (like C-PCM), as well as the Solvation Model based on Density (SMD), are widely used. nih.govacs.org These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. State-specific PCM calculations can be performed where the solvent's fast electronic polarization is allowed to reach equilibrium with the excited-state electron density of the solute. nih.gov

Studies on the analogue DMABN demonstrate this effect clearly. In the gas phase or nonpolar solvents, the LE state is typically lower in energy, and only LE fluorescence is observed. In polar solvents like acetonitrile, the ICT state is significantly stabilized, its energy drops below that of the LE state, and a second, red-shifted emission band appears. acs.org For more detailed investigations, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models that include a few explicit solvent molecules in the quantum calculation, with the rest treated by a continuum, can provide a more accurate description of specific solute-solvent interactions like hydrogen bonding. nih.govchemrxiv.org

System Environment Computational Level ΔE (LE → ICT) (eV) Reference
DMABNVacuumMRCIS(8,7)+P/ANO-DZ+0.43 acs.org
DMABNAcetonitrileMRCIS(8,7)+P/ANO-DZ-0.25 acs.org

This table illustrates the calculated energy difference between the Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states for the analogue 4-(dimethylamino)benzonitrile (B74231) (DMABN) in different environments. A positive value indicates the LE state is more stable, while a negative value indicates the ICT state is more stable. The dramatic shift from a positive to a negative value in acetonitrile highlights the profound stabilizing effect of a polar solvent on the charge-transfer state, making the ICT process exothermic and favorable.

Nonadiabatic Molecular Dynamics (NAMD) Simulations

Nonadiabatic Molecular Dynamics (NAMD) is a powerful simulation technique for studying photochemical processes where the Born-Oppenheimer approximation—the assumption that electronic and nuclear motions are independent—breaks down. chemrxiv.org This is common in donor-acceptor systems during internal conversion and intersystem crossing events that often occur at conical intersections. chemrxiv.orgchemrxiv.org

For this compound, NAMD simulations would be used to explicitly track the coupled motion of electrons and nuclei over time following light absorption. These simulations can map the entire reaction pathway from the initial Franck-Condon region to the LE state, the subsequent transition to the ICT state, and any competing non-radiative decay channels. chemrxiv.org This provides a detailed, time-resolved picture of the structural changes, such as bond rotations and vibrations, that drive the charge transfer process. chemrxiv.org By linking NAMD with QM/MM methods, the dynamic influence of the surrounding solvent molecules on the reaction path can also be simulated, capturing how the solvent can steer the molecule toward different relaxation pathways. chemrxiv.org

Conformational Analysis and Stability Studies

The three-dimensional structure, or conformation, of this compound in its ground state is a critical determinant of its chemical and physical properties. Conformational analysis involves identifying the stable arrangements of the atoms (energy minima) and the energy barriers to rotation between them. Key degrees of freedom include the rotation of the methylamino group and the orientation of the methyl group itself.

Computational methods are essential for this analysis. A common approach is to perform a relaxed potential energy surface scan, where the energy of the molecule is calculated at fixed increments of a specific dihedral angle (e.g., the C-C-N-C angle defining the twist of the methylamino group). These calculations are typically performed using Density Functional Theory (DFT) or high-level ab initio methods. More sophisticated techniques like Molecular Dynamics (MD) or Replica Exchange Molecular Dynamics (REMD) can be used to sample the conformational space more broadly, especially for flexible molecules, and can be combined with implicit solvent models to assess stability in solution. nih.gov The results of such an analysis would reveal the most stable conformer(s) and provide the starting geometries for subsequent excited-state calculations.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules featuring a strong electron donor group (like methylamino) and a strong electron acceptor group (like acetonitrile) linked by a π-conjugated system are prime candidates for materials with significant Nonlinear Optical (NLO) properties. These materials can alter the properties of light passing through them, which is crucial for applications in optoelectronics and photonics.

The primary NLO property of interest at the molecular level is the first-order hyperpolarizability (β). This value can be predicted using quantum chemical calculations, typically with DFT methods. rsc.org A large β value is indicative of a strong NLO response. Studies on analogous molecules confirm that the charge-transfer character is key to high hyperpolarizability. rsc.org For instance, theoretical investigations on N-(4-nitrophenyl)-N-methylamino-acetonitrile (NPAN), a structurally similar molecule with a nitro acceptor group, have explored its NLO potential and polymorphism. worktribe.com

Mechanistic Organic Chemistry and Reaction Kinetics Involving 4 Methylamino Phenyl Acetonitrile

Elucidation of Reaction Mechanisms for [4-(Methylamino)phenyl]acetonitrile Formation

The synthesis of this compound can be achieved through several mechanistic pathways, including the functionalization of a pre-existing aromatic ring or the construction of the nitrile group. Key among these are decarboxylation, aldoxime-dehydration, and reductive amination routes.

Decarboxylation Pathways:

The formation of nitriles from carboxylic acids is a fundamental transformation. One potential route to this compound involves the decarboxylative cyanation of [4-(Methylamino)phenyl]acetic acid. The mechanisms of decarboxylation for phenylacetic acids can vary depending on the conditions. Under hydrothermal conditions, both the acidic and anionic forms of phenylacetic acid undergo first-order kinetic decarboxylation to form toluene (B28343) derivatives. elsevierpure.com The neutral acid is thought to decarboxylate via a ring-protonated zwitterionic intermediate, while the anion decarboxylates through the direct formation of a benzyl (B1604629) anion. elsevierpure.com

More contemporary methods allow for one-step conversion of aliphatic carboxylic acids to nitriles under milder conditions. Photoredox catalysis, using visible light in conjunction with cyanobenziodoxolones (CBX), facilitates the decarboxylation of a carboxylic acid to form a radical intermediate. This radical is then trapped by a cyanide source. rsc.org For a precursor like [4-(Methylamino)phenyl]acetic acid, this would involve the formation of a 4-(methylamino)benzyl radical, which is subsequently cyanated. The reaction mechanism is distinct from other radical reactions, proceeding via a single electron transfer (SET) to form an iminium intermediate, which then reacts with the cyanide. rsc.org

Aldoxime-Dehydration Pathways:

A common and effective method for synthesizing aryl nitriles is the dehydration of the corresponding aldoxime. This pathway would begin with 4-(methylamino)benzaldehyde (B1624761), which is converted to 4-(methylamino)benzaldehyde oxime. Subsequent dehydration yields the target nitrile.

The dehydration step can be accomplished with a wide variety of reagents under mild conditions. nih.gov Reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like DBU are highly effective. nih.gov Alternatively, to avoid byproducts like hexamethylphosphoramide (B148902) (HMPA), other reagents like 1H-benzotriazol-1-yl-4-methylbenzenesulfonate (Bt-OTs) can be used. nih.gov Other successful methods for aldoxime dehydration include the use of XtalFluor-E, which proceeds rapidly at room temperature. organic-chemistry.org

A mechanistically interesting approach involves a photo-/iron relay system for the ammoxidation of methylarenes to aryl nitriles. acs.org In this process, a methylarene is first oxidized to an aldehyde, which then condenses with hydroxylamine (B1172632) to form an aldoxime. The key dehydration step is mediated by an Fe(III) catalyst, which coordinates to two molecules of the aldoxime, forming a five-membered cyclic iron complex. Internal electron transfer within this complex facilitates the cleavage of the N-O bond and the formation of the nitrile. acs.org

Reductive amination is a powerful and widely used method for forming C-N bonds, providing a direct route to secondary and tertiary amines. To synthesize this compound, this reaction could be envisioned starting from 4-formylbenzonitrile (p-cyanobenzaldehyde) and methylamine (B109427).

The mechanism involves two main stages:

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde (4-formylbenzonitrile). This is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity. The initial addition product, a carbinolamine, then undergoes dehydration to form an imine. In the presence of acid, the imine nitrogen can be protonated to form a more electrophilic iminium ion.

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a single bond by a reducing agent present in the reaction mixture. A key advantage of modern reductive amination is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is less reactive than sodium borohydride (B1222165) (NaBH₄) and does not readily reduce aldehydes or ketones at the slightly acidic pH required for imine formation. The cyano group in NaBH₃CN is electron-withdrawing, which tempers the reactivity of the borohydride.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are dictated by the presence of two key functional groups: the oxidizable methylamino group and the reducible nitrile group, both attached to an aromatic system.

The nitrile group itself is generally difficult to reduce electrochemically, requiring very negative potentials. However, the presence of the aromatic ring and the amino group can influence this. In aprotic solvents, the reduction of derivatives of benzyloxycarbonyl-protected amines, which also feature a benzene (B151609) ring, occurs at highly negative potentials of -2.7 V to -2.9 V vs. SCE. psu.edu The reduction of 2-formyl benzonitrile (B105546) derivatives can be initiated electrochemically, leading to cascade reactions. nih.gov

The following table summarizes electrochemical data for related compounds, providing context for the expected redox behavior of this compound.

Compound/SystemRedox ProcessPotential (V)Reference ElectrodeConditionsCitation
Triphenylamine-oxadiazole-fluorene triadOxidation (N-Ar)+0.60 (E¹⁄₂)Fc/Fc⁺Benzonitrile, 0.1 M Bu₄NPF₆ researchgate.net
4-Nitrobenzyloxycarbonyl-aminesReduction~ -1.1SCEDMF psu.edu
2,5-di(aryleneethynyl)pyrazine derivativeReduction-1.86 (E¹⁄₂)Ag/Ag⁺Acetonitrile (B52724), 0.1 M Bu₄NPF₆ researchgate.net

This table is for illustrative purposes based on related compound data.

The electrochemical behavior of this compound is expected to be highly dependent on pH due to the basicity of the methylamino group. The pKa of the conjugate acid of a similar compound, 4-aminobenzonitrile (B131773), is approximately 1.74, indicating that the amino group will be protonated in strongly acidic solutions. The methyl group in this compound slightly increases the basicity compared to the primary amine.

In acidic solutions (pH < pKa), the nitrogen atom will exist predominantly as the protonated methylammonium (B1206745) cation (-NH₂CH₃⁺). This protonation has two major effects:

Oxidation: The positive charge on the nitrogen atom will make it significantly more difficult to oxidize, shifting its oxidation potential to more positive values.

Reduction: The electron-withdrawing nature of the protonated ammonium (B1175870) group may slightly facilitate the reduction of the nitrile group or the aromatic ring, though this effect is likely to be modest.

Photochemical Transformations and Photoproduct Formation

This compound (MABN) is a well-documented photoproduct arising from the irradiation of 4-(dimethylamino)benzonitrile (B74231) (DMABN). nih.govacs.org This transformation is particularly notable in polar solvents like acetonitrile.

Upon photoexcitation, DMABN can form an intramolecular charge transfer (ICT) state. In polar solvents, this excited state can undergo a chemical reaction where a methyl group is cleaved from the dimethylamino substituent, yielding MABN. nih.govacs.org This photochemical N-demethylation is a significant process that can interfere with photophysical studies of DMABN, as the fluorescence of the MABN photoproduct overlaps with the emission of the locally excited (LE) state of DMABN. nih.govnih.gov

The formation of MABN from DMABN has been shown to affect the analysis of fluorescence decay kinetics. Since MABN itself is fluorescent and not subject to the same quenching pathways as DMABN in polar solvents, even small amounts of photoproduct can significantly alter the observed emission spectra and lifetimes. nih.gov The presence of isosbestic points in the absorption spectra and isoemissive points in the fluorescence spectra during the irradiation of DMABN provides clear evidence for the conversion of one species into at least one other, with MABN being a primary product. nih.govacs.org This photochemical reactivity highlights a pathway for the synthesis of this compound from a readily available precursor using light as the reagent. nih.gov

Photoinduced Intramolecular Charge Transfer Kinetics

This compound, also known as 4-(methylamino)benzonitrile (B1588828) (MABN), is a key compound in the study of photoinduced intramolecular charge transfer (ICT). It is notably formed as a photoproduct upon the photoexcitation of 4-(dimethylamino)benzonitrile (DMABN) in polar solvents like acetonitrile. acs.orgresearchgate.net The study of its photophysical properties is crucial because its fluorescence can interfere with the analysis of DMABN's dual fluorescence, which originates from a locally excited (LE) state and an ICT state. acs.org

Unlike DMABN, which undergoes significant fluorescence quenching in acetonitrile, MABN is not quenched at all. acs.orgresearchgate.net This lack of quenching means that even small quantities of MABN formed during experiments can disproportionately enhance the apparent LE emission in the fluorescence spectrum of DMABN. acs.orgresearchgate.net The fluorescence lifetime of MABN is similar to the nanosecond decay time (τ1) of DMABN's LE state, which can lead to misinterpretation of kinetic data from both photostationary and time-resolved fluorescence experiments. acs.org

Studies on similar donor-acceptor aromatic systems, such as (E)-3-(4-Methylamino-phenyl)-acrylic acid methyl ester (MAPAME), show dual fluorescence attributed to emission from locally excited and twisted intramolecular charge transfer states. nih.gov Theoretical calculations using time-dependent density functional theory (TDDFT) predict that a stabilized, twisted excited state is responsible for the red-shifted charge transfer emission in such molecules. nih.gov In other related systems, like (4-N,N-dimethylaminophenyl)(4′-cyanophenyl)dimethylsilane, ICT is observed where the charge transfer is mediated through a silicon spacer between orthogonal donor and acceptor groups. rsc.org This body of research underscores the complex photophysics of donor-acceptor molecules, where MABN serves as a critical, non-quenched reference and potential interfering photoproduct.

Mechanisms of Photodegradation and Photoproduct Identification

The primary mechanism for the formation of this compound (MABN) is through the photodegradation of 4-(dimethylamino)benzonitrile (DMABN). When DMABN is photoexcited in a polar solvent such as acetonitrile, a methyl group is abstracted from the dimethylamino substituent, yielding MABN. acs.orgresearchgate.net This photochemical reaction is a significant consideration in photophysical studies of DMABN, as the product, MABN, has distinct fluorescence properties that can alter the observed data. acs.org

The formation of photoproducts is a common phenomenon in related aminobenzonitriles. For instance, photolysis of 4-(N-piperidinyl)aminobenzonitrile (P6C) in acetonitrile produces 4-aminobenzonitrile (ABN), among other products. acs.org Similarly, 4-(N-pyrrolidinyl)aminobenzonitrile (P5C) degrades to form 4-cyano-N-phenylpyrrole (PP4C) as its main photoproduct. acs.org The presence of isosbestic points in the absorption spectra and isoemissive points in the fluorescence spectra during photoirradiation of DMABN and P6C indicates the formation of at least one photoproduct in each case. acs.org

The mechanisms for such photodegradation can involve processes like hydrolysis and photo-oxidation. researchgate.net In studies of other organic compounds in acetonitrile, the presence of residual water or oxygen can contribute to the formation of initial photoproducts. dtic.mil The rate of photodegradation often follows first-order kinetics. researchgate.net

Table 1: Photoproducts of Selected Aminobenzonitriles in Acetonitrile

Parent Compound Photoproduct(s) Source(s)
4-(dimethylamino)benzonitrile (DMABN) This compound (MABN) acs.orgresearchgate.net
4-(N-piperidinyl)aminobenzonitrile (P6C) 4-aminobenzonitrile (ABN), other products acs.org
4-(N-pyrrolidinyl)aminobenzonitrile (P5C) 4-cyano-N-phenylpyrrole (PP4C) acs.org

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine (methylamino group) and the acetonitrile group. The amine's nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. A nucleophile is a species that donates an electron pair to form a new covalent bond, effectively acting as a Lewis base. masterorganicchemistry.com The acetonitrile group, particularly the carbon of the nitrile (C≡N), can act as an electrophile, a species that accepts an electron pair. masterorganicchemistry.com

The nucleophilicity of the amine group is influenced by several factors. The protonation state is critical; a deprotonated amine is a stronger nucleophile than its neutral counterpart. libretexts.org Steric hindrance around the nucleophilic atom can also reduce reactivity. libretexts.org The solvent plays a significant role; polar aprotic solvents like acetonitrile can solvate nucleophiles without creating a restrictive solvent cage, making them effective for nucleophilic reactions. libretexts.org

The electrophilic character of the nitrile carbon is due to the polarization of the carbon-nitrogen triple bond. This allows it to be attacked by nucleophiles. The reactivity of both the nucleophilic and electrophilic sites within the molecule allows for a range of reactions, including intramolecular cyclizations and oxidation-reductions. nih.govacs.org

Intramolecular Cyclization Pathways

This compound and its derivatives can undergo intramolecular cyclization reactions, particularly under oxidative conditions. Research on the related compound, 4-(2-(methylamino)phenyl)-2-phenyl-4-oxobutyronitrile, demonstrates a key pathway involving base-assisted oxidative cyclization. nih.govacs.org This reaction transforms aminophenyl butanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org

The proposed mechanism involves a base-assisted 5-exo-trig conjugate addition of the aniline (B41778) functionality. acs.org However, a critical finding is that substrates with a secondary aniline group, such as the methylamino derivative, are prone to side reactions. nih.gov Specifically, these compounds can undergo cleavage of the cyano group, which competes with the desired cyclization pathway. nih.gov This contrasts with primary aniline derivatives, which undergo the oxidative cyclization more smoothly. nih.gov

Oxidation-Reduction Reactions

Oxidation is a key step in the cyclization of aminophenyl acetonitriles. acs.org Various oxidizing agents have been tested for their efficacy in promoting these reactions in acetonitrile. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) were found to be too harsh, leading to the decomposition of the starting material into tars. acs.org

Milder oxidants yielded better results. The most effective conditions were achieved using dimethyl sulfoxide (B87167) (DMSO) as the oxidant without any additional solvent, which completed the reaction in 40 minutes with high yield. nih.govacs.org Diphenylsulfoxide in acetonitrile also facilitated the reaction, although it was sluggish and produced lower yields. nih.govacs.org The choice of base is also crucial, with potassium hydroxide (B78521) (KOH) proving more efficient than sodium hydroxide (NaOH). nih.gov

These reactions are redox processes where the organic substrate is oxidized, and the oxidizing agent is reduced. For example, in the oxidation of phenylthioureas by cetyltrimethylammonium permanganate (CTAP) in acetonitrile, the Mn(VII) in permanganate is ultimately reduced to Mn(IV). niscpr.res.in

Table 2: Conditions for Oxidative Cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile

Oxidant Base Solvent Outcome Source(s)
None (Argon atm.) KOH Acetonitrile No conversion acs.org
KMnO₄ or DDQ KOH Acetonitrile Decomposition (tar formation) acs.org
DMSO KOH None 80% yield (40 min) nih.govacs.org
Diphenylsulfoxide KOH Acetonitrile Lower yield, sluggish reaction nih.govacs.org
DMSO NaOH None 52% yield nih.govacs.org

Role of 4 Methylamino Phenyl Acetonitrile As an Advanced Organic Building Block

Synthetic Utility in the Construction of Complex Organic Molecules

The inherent reactivity of the nitrile and methylamino functionalities, combined with the phenyl ring, makes [4-(Methylamino)phenyl]acetonitrile a valuable intermediate in the assembly of intricate molecular architectures. Arylacetonitriles, in general, are recognized as powerful tools for medicinal chemists due to their synthetic versatility and numerous modes of reactivity. sielc.com

Precursor in Heterocycle Synthesis

The this compound framework is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The nitrile group can participate in cyclization reactions, while the amino group can act as a key nucleophile. Arylacetonitriles are widely used as starting materials for constructing heterocyclic scaffolds in medicinal chemistry. sielc.com

One common strategy involves the intramolecular cyclization of derivatives of this compound. For instance, related aminophenylacetonitrile derivatives can undergo cyclization to form indole (B1671886) derivatives. An improved synthetic approach toward 2-(3-oxoindolin-2-ylidene)acetonitriles was developed through the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. sielc.comc-spirit.org While this example involves a primary aniline (B41778), the underlying principle of using the amino and nitrile groups to construct a heterocyclic ring is applicable to secondary amines like this compound. However, it was noted that starting materials with a secondary aniline group could participate in side reactions. sielc.comphenomenex.com

Multicomponent reactions (MCRs) also provide an efficient route to complex heterocycles from simple precursors. researchgate.net Arylacetonitriles are often employed in MCRs to generate highly substituted pyridines, pyrimidines, and other heterocyclic systems. The reactivity of the active methylene (B1212753) group adjacent to the nitrile is key in these transformations.

Intermediate in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound and its analogs can serve as key intermediates in the preparation of chiral molecules, particularly chiral amines. Chiral primary amines are valuable synthetic intermediates for a wide range of biologically active compounds. nih.gov

One approach to obtaining chiral compounds is through the resolution of a racemic mixture of aminonitriles. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. nih.govnih.gov The differing solubilities of the diastereomeric salts allow for their separation by crystallization, after which the pure enantiomer of the aminonitrile can be recovered. nih.govnih.gov While this method is well-established, it is often laborious and limited to a theoretical maximum yield of 50% for the desired enantiomer without a racemization step. nih.gov

A more efficient approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to directly produce the desired enantiomer. For example, a patented method describes the chiral synthesis of (S)-2-methylamino-1-phenyl-1-propanone, a key intermediate for ephedrine, which involves the reaction of a chiral bromo-compound with methylamine (B109427) in an SN2 reaction to establish the chiral center. This highlights the utility of methylamino-containing intermediates in building chiral molecules.

Applications in Ligand Design for Coordination Chemistry

The design of ligands for coordination chemistry is a field of significant interest, with applications ranging from catalysis to materials science. This compound possesses two potential coordination sites: the nitrogen atom of the nitrile group and the nitrogen atom of the methylamino group. This dual functionality makes it an interesting candidate for the synthesis of novel ligands and their corresponding metal complexes.

Nitrile ligands, such as acetonitrile (B52724), are known to coordinate to a wide variety of transition metals, forming complexes that are often used as synthetic precursors due to the labile nature of the nitrile ligand. wikipedia.org The coordination of the nitrile group to a metal center can also activate it towards nucleophilic attack, a principle utilized in the catalytic hydrolysis of nitriles. wikipedia.org

The amino group on the phenyl ring provides an additional coordination site, allowing for the formation of chelate complexes, which are generally more stable than complexes with monodentate ligands. Schiff base derivatives of related aminophenols are excellent chelating agents, particularly when a nearby functional group can participate in forming a five- or six-membered ring with a metal ion. nih.gov Similarly, this compound could be derivatized to create multidentate ligands. For example, reaction of the amino group could introduce other donor atoms, leading to ligands capable of forming stable complexes with various metal ions. researchgate.netnih.gov

Advanced Chromatographic Separation and Characterization Utilizing Related Compounds

The purification and analysis of this compound and its derivatives often rely on chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a primary tool.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is crucial for monitoring reaction progress, assessing purity, and isolating products. For compounds like this compound, which contains a basic amino group and a polar nitrile group on an aromatic ring, reversed-phase HPLC is a common choice.

Table 1: General Parameters for HPLC Method Development for Arylacetonitrile Derivatives

ParameterTypical ConditionsRationale
Stationary Phase C18, C8, PhenylC18 and C8 offer good hydrophobic retention. Phenyl phases can provide alternative selectivity for aromatic compounds through π-π interactions. phenomenex.comresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water with buffer/acidAcetonitrile and methanol are common organic modifiers. youtube.com Buffers (e.g., phosphate, acetate) or acids (e.g., formic acid, trifluoroacetic acid) are used to control pH and improve peak shape for basic analytes. sielc.comnih.govresearchgate.net
Detector UV/VisibleThe aromatic ring in this compound allows for sensitive detection using a UV detector.
Flow Rate 0.5 - 2.0 mL/minStandard analytical flow rates.
Column Temperature Ambient to 40 °CTemperature can be adjusted to optimize selectivity and resolution.

A systematic approach to HPLC method development often involves screening different columns and mobile phase compositions to achieve the desired separation. youtube.com For aromatic amines, controlling the mobile phase pH is critical to ensure good peak shape by suppressing the ionization of the amino group. The choice between methanol and acetonitrile as the organic modifier can also influence selectivity, particularly with phenyl-based stationary phases where methanol can enhance π-π interactions. phenomenex.comresearchgate.net The separation of closely related isomers, such as positional isomers of aminophenylacetonitrile, can be particularly challenging and may require careful optimization of all chromatographic parameters. nih.govnih.gov

Exploration in Medicinal Chemistry as a Scaffold Component (excluding biological activity, focus on chemical structure and synthesis for drug discovery)

The this compound structure serves as a valuable scaffold in medicinal chemistry for the synthesis of new chemical entities for drug discovery. The term "scaffold" refers to a core molecular framework upon which various substituents can be systematically introduced to explore the structure-activity relationship (SAR).

The phenylacetonitrile (B145931) moiety is present in a number of compounds explored for therapeutic applications. For instance, diphenyl acrylonitrile (B1666552) derivatives have been synthesized and investigated for their potential to promote adult hippocampal neurogenesis. nih.gov The synthesis of these compounds often starts from a substituted phenylacetonitrile and a benzaldehyde, followed by further chemical modifications. nih.gov

The amino group in this compound provides a convenient handle for introducing diversity into the molecular structure. It can be acylated, alkylated, or used in other coupling reactions to attach different functional groups, leading to the generation of a library of related compounds for biological screening. This combinatorial approach is a cornerstone of modern drug discovery. c-spirit.org The synthesis of a key intermediate for remifentanil, a potent analgesic, involves a Strecker-type condensation with aniline, showcasing the use of aminonitrile structures in building complex pharmaceutical agents. nih.gov The structural motif of this compound, combining an aromatic core with flexible side chains, makes it an attractive starting point for the design and synthesis of new therapeutic agents.

Structural Analogues and Design Principles for Functionalized Scaffolds

The strategic design of functionalized scaffolds originating from this compound hinges on the selective modification of its core structure. Organic chemists can systematically alter the molecule at the methylamino group, the phenyl ring, or the acetonitrile moiety to generate a library of structural analogues with diverse physicochemical and biological properties. These modifications are guided by established principles of medicinal chemistry, such as bioisosteric replacement and structure-activity relationship (SAR) studies, to optimize the desired functionality of the target scaffold.

A key design principle involves the modification of the methylamino group. For instance, N-alkylation can introduce different alkyl or aryl groups, influencing the steric and electronic environment around the nitrogen atom. This can be a critical factor in modulating the binding affinity of the resulting molecule to a biological target. Furthermore, the secondary amine can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds.

Another fundamental design strategy focuses on substitution at the phenyl ring. The introduction of various substituents, such as electron-donating or electron-withdrawing groups, can significantly impact the electronic properties of the entire molecule. For example, studies on related phenylacetonitrile derivatives have shown that methoxy (B1213986) and methyl substitutions can enhance acaricidal activity, likely by increasing electron-donating effects and improving binding to target proteins. researchgate.net This highlights how subtle changes to the aromatic core can lead to profound differences in biological function.

The acetonitrile group also presents a wealth of opportunities for structural diversification. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or serve as a precursor for the construction of various heterocyclic rings. This versatility allows for the incorporation of a wide range of functional groups, enabling the fine-tuning of properties such as solubility, polarity, and hydrogen bonding capacity.

The strategic combination of these modifications allows for the rational design of a vast chemical space of functionalized scaffolds derived from this compound. These scaffolds can then serve as templates for the development of new therapeutic agents, molecular probes, and advanced materials.

Table of Structural Analogues and Their Significance

Analogue Name Structural Modification Significance/Application
[4-(Dimethylamino)phenyl]acetonitrileN-methylation of the amino groupA common building block in organic synthesis.
2-[4-(Methylsulfonyl)phenyl]acetonitrileReplacement of methylamino with methylsulfonylThe 4-methylsulfonylphenyl moiety is found in potent and specific COX-2 inhibitors.
2-[4-(Methylsulfanyl)phenyl]acetonitrileReplacement of methylamino with methylsulfanylAn intermediate in the synthesis of COX-2 inhibitors.
3-MethoxyphenylacetonitrileIsomeric variation with methoxy substitutionExhibits high fumigant activity against certain mite species. researchgate.net
3-MethylphenylacetonitrileIsomeric variation with methyl substitutionShows superior efficacy against specific mites in both fumigant and contact methods. researchgate.net

This table illustrates how systematic structural modifications of the this compound scaffold can lead to compounds with distinct and potentially valuable properties, underscoring the importance of this molecule as a versatile starting point for chemical synthesis.

Q & A

Q. What are the common synthetic routes for [4-(Methylamino)phenyl]acetonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can attach functional groups to the phenyl ring, while the methylamino group is introduced via reductive amination. Optimizing reaction conditions (e.g., inert atmosphere, catalyst loading, and temperature) improves yield and purity. For instance, using tetrakis(triphenylphosphine)palladium(0) under argon enhances coupling efficiency . Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted precursors or regioisomers.

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the methylamino group (δ ~2.8 ppm for CH3NH\text{CH}_3\text{NH}) and acetonitrile’s nitrile carbon (δ ~120 ppm). Aromatic protons appear as a multiplet between δ 6.8–7.5 ppm .
  • IR : A sharp peak near 2240 cm1^{-1} confirms the nitrile group. N-H stretching (3300–3500 cm1^{-1}) verifies the methylamino substituent .
  • X-ray crystallography : Resolves bond lengths and angles, such as the C≡N bond (~1.15 Å) and dihedral angles between the phenyl and acetonitrile groups .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymes or receptors. The methylamino group’s basicity and acetonitrile’s polarity influence hydrogen bonding and hydrophobic interactions. For example, DrugBank data suggest potential binding to kinase targets via π-π stacking with aromatic residues . Pharmacophore modeling identifies critical interaction sites, such as the nitrile moiety acting as a hydrogen bond acceptor .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity analysis : Use HPLC-MS to detect impurities (e.g., unreacted starting materials) that may skew bioactivity results .
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time) to minimize variability .
  • Structural analogs : Compare activity with derivatives (e.g., replacing methylamino with ethylamino) to isolate substituent effects .

Q. How does X-ray crystallography elucidate the solid-state conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • Packing motifs : Layered aggregation due to intermolecular H-bonding between methylamino groups and nitrile moieties .
  • Torsional angles : The dihedral angle between the phenyl and acetonitrile groups (~15°) impacts molecular planarity and electronic conjugation .
  • Thermal parameters : Anisotropic displacement parameters indicate flexibility in the methylamino group .

Q. What are the key intermediates in the synthesis of this compound, and how do substituents affect reactivity?

  • Methodological Answer :
  • Intermediates : Aryl halides (e.g., 4-bromo-N-methylaniline) and cyanomethylation reagents (e.g., potassium cyanide or trimethylsilyl cyanide) are critical. Substituents like electron-withdrawing groups (e.g., -Cl) slow cyanide nucleophilic attack, while electron-donating groups (e.g., -OCH3_3) enhance reactivity .
  • Reaction monitoring : TLC or in situ IR tracks intermediate formation. For example, disappearance of the aryl halide’s C-Br stretch (~600 cm1^{-1}) confirms coupling completion .

Q. How should researchers interpret conflicting spectroscopic data when impurities are present in this compound?

  • Methodological Answer :
  • DEPT-135 NMR : Differentiates primary (CH3_3), secondary (CH2_2), and tertiary (CH) carbons to identify impurity signals .
  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to resolve overlapping peaks in crude mixtures .
  • Mass spectrometry : High-resolution MS (HRMS) detects molecular ion ([M+H]+^+) and fragments (e.g., loss of CH3_3NH2_2) to confirm purity .

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